molecular formula C17H13ClN2O3 B4887906 2-amino-6-chloro-7-hydroxy-4-(2-methoxyphenyl)-4H-chromene-3-carbonitrile

2-amino-6-chloro-7-hydroxy-4-(2-methoxyphenyl)-4H-chromene-3-carbonitrile

Cat. No. B4887906
M. Wt: 328.7 g/mol
InChI Key: BXFMLIHVGPSYHS-UHFFFAOYSA-N
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Description

2-amino-6-chloro-7-hydroxy-4-(2-methoxyphenyl)-4H-chromene-3-carbonitrile, also known as ACC, is a synthetic compound that belongs to the class of chromene derivatives. It has been widely studied for its potential applications in various fields such as medicine, agriculture, and material science.

Mechanism of Action

The mechanism of action of 2-amino-6-chloro-7-hydroxy-4-(2-methoxyphenyl)-4H-chromene-3-carbonitrile is not fully understood. However, it has been proposed that this compound inhibits the activity of certain enzymes such as cyclooxygenase-2 (COX-2), which plays a role in inflammation and cancer. This compound has also been shown to inhibit the activity of certain proteins such as nuclear factor kappa B (NF-kB), which regulates the expression of genes involved in inflammation and cancer.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). This compound has also been shown to reduce the expression of COX-2 and inducible nitric oxide synthase (iNOS) in cells. These enzymes play a role in inflammation and cancer. This compound has been found to induce apoptosis in cancer cells by activating caspase-3, which is a key enzyme involved in the process.

Advantages and Limitations for Lab Experiments

2-amino-6-chloro-7-hydroxy-4-(2-methoxyphenyl)-4H-chromene-3-carbonitrile has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. It is also relatively inexpensive compared to other anti-inflammatory and anti-cancer drugs. However, this compound has some limitations for lab experiments. It is not very soluble in water, which can make it difficult to administer in vivo. This compound also has low bioavailability, which means that it may not be effective when administered orally.

Future Directions

There are several future directions for research on 2-amino-6-chloro-7-hydroxy-4-(2-methoxyphenyl)-4H-chromene-3-carbonitrile. One area of research is to investigate the potential use of this compound in combination with other anti-cancer drugs. Another area of research is to explore the use of this compound as a potential treatment for other diseases such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.

Scientific Research Applications

2-amino-6-chloro-7-hydroxy-4-(2-methoxyphenyl)-4H-chromene-3-carbonitrile has been extensively studied for its potential applications in medicine. It has been shown to possess anti-inflammatory, anti-cancer, and anti-microbial properties. This compound has been found to inhibit the growth and proliferation of various cancer cell lines such as breast, lung, and colon cancer. It has also been shown to induce apoptosis (programmed cell death) in cancer cells.

properties

IUPAC Name

2-amino-6-chloro-7-hydroxy-4-(2-methoxyphenyl)-4H-chromene-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN2O3/c1-22-14-5-3-2-4-9(14)16-10-6-12(18)13(21)7-15(10)23-17(20)11(16)8-19/h2-7,16,21H,20H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXFMLIHVGPSYHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2C3=CC(=C(C=C3OC(=C2C#N)N)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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